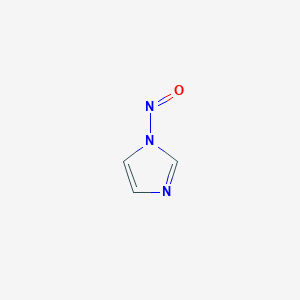

1H-Imidazole, 1-nitroso-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Nitroso-1H-imidazole is a fluorophore that has been used as a probe for the detection of ligands and cytotoxicity . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Imidazole, 1-nitroso- include a molecular weight of 97.08 g/mol, a topological polar surface area of 47.2 Ų, and a complexity of 74.6 .

Scientific Research Applications

Analytical Method Development

1-Nitroso-1H-imidazole is utilized in the development of analytical methods, particularly in the validation of analytical procedures for nitrosamines . It serves as a standard in the quantification and identification of nitrosamine impurities in pharmaceuticals, ensuring compliance with regulatory guidelines.

Drug Discovery and Therapeutic Potential

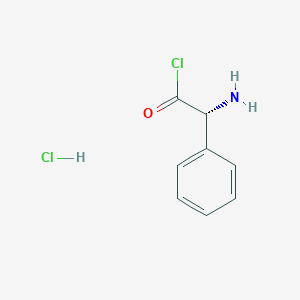

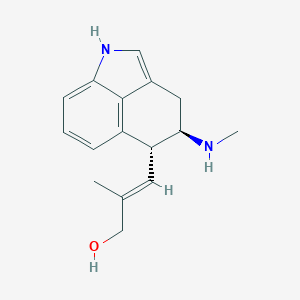

The imidazole ring, a core structure in 1-nitroso-1h-imidazole, is integral to the synthesis of various drugs. Derivatives of imidazole exhibit a wide range of biological activities, including antibacterial, antitumor, and antiviral effects . Nitroso-imidazole compounds, in particular, have been explored for their bactericidal properties and potential use in treating infectious diseases.

Organic Synthesis

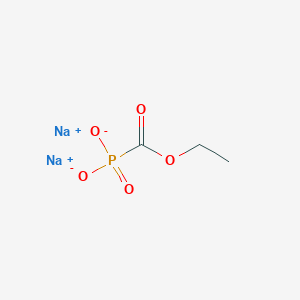

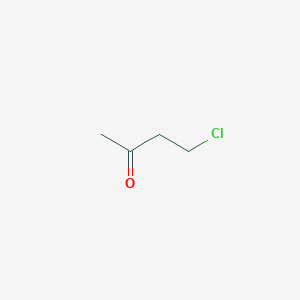

In organic chemistry, 1-nitroso-1h-imidazole acts as a diazotizing reagent. It’s instrumental in synthesizing azo dyes, which are prevalent in the textile industry, and in preparing other important intermediates like aryl azides and azoxy compounds .

Catalysis

Imidazole derivatives, including 1-nitroso-1h-imidazole, find applications in catalysis. They are used to facilitate various chemical reactions, contributing to the synthesis of complex molecules and materials .

Biochemical Research

Studies have indicated that 1-nitroso-1h-imidazole can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. This makes it a valuable compound for biochemical research aimed at understanding and combating various diseases.

Physiological Effects

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, causing skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Biochemical Pathways

1-Nitroso-1H-imidazole affects several biochemical pathways. It is part of the imidazole group, a key chemical group present in several types of biomolecules, including histidine and purines . The imidazole group plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes .

Pharmacokinetics

, which could influence its bioavailability.

Action Environment

The action of 1-nitroso-1H-imidazole can be influenced by environmental factors. For instance, it is a fluorophore that has been used as a probe for the detection of ligands and cytotoxicity . Its intramolecular nature allows it to be easily excited by light, leading to its emission . It is also sensitive to pH and temperature changes, which can enhance its fluorescence .

properties

IUPAC Name |

1-nitrosoimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O/c7-5-6-2-1-4-3-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXVQKUTHDFBCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole, 1-nitroso- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)